molecular formula C12H15BClN3O2 B14859317 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B14859317
M. Wt: 279.53 g/mol
InChI Key: VDFBLLXAWKNIRM-UHFFFAOYSA-N
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Description

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a chloro group, a dioxaborolane moiety, and an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling: Palladium catalysts and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed depend on the specific reactions. For example, Suzuki-Miyaura coupling yields biaryl compounds, while substitution reactions yield various substituted imidazo[1,2-b]pyridazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The chloro group and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-10-6-5-9(14)16-17(8)10/h5-7H,1-4H3

InChI Key

VDFBLLXAWKNIRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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